molecular formula C5H8N4O B1488553 2-azido-N-cyclopropylacetamide CAS No. 1198769-72-0

2-azido-N-cyclopropylacetamide

Cat. No. B1488553
CAS RN: 1198769-72-0
M. Wt: 140.14 g/mol
InChI Key: ZEOAZUOIKDCJLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido compounds, such as 2-azido-N-cyclopropylacetamide, often involves the use of sodium azide (NaN3) or lithium azide (LiN3) as the azide source . The preparation of azido modified nucleic acids by solid-phase synthesis can be problematic due to the inherent reactivity of P(III) species with azides . A novel convenient path has been presented toward 2′-azido RNA from readily accessible 2′-amino RNA through treatment with the diazotizing reagent fluorosulfuryl azide (FSO2N3) .


Chemical Reactions Analysis

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . They participate in the “click reaction” between an azide and an alkyne and in Staudinger ligation .

Scientific Research Applications

Synthesis of Heterocycles

Azides like “2-azido-N-cyclopropylacetamide” are crucial in synthesizing various heterocycles, which are compounds featuring rings with at least one atom other than carbon. These heterocycles include five-member rings with one heteroatom such as pyrroles and those with two heteroatoms like pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Enzyme-Catalyzed Reactions

This compound can be used in enzyme-catalyzed synthesis processes. Enzyme catalysis is a method that can increase the efficiency and specificity of chemical reactions, including the synthesis of azides .

Bioorthogonal Chemistry

“2-azido-N-cyclopropylacetamide” may find applications in bioorthogonal chemistry, which involves reactions that can occur inside living organisms without interfering with native biochemical processes. This field has significant implications for glycobiology research, including glycan metabolic engineering, non-invasive imaging, glycomics studies, and viral surface manipulation for drug development .

Safety and Hazards

Azides, including 2-azido-N-cyclopropylacetamide, are considered hazardous. Low molecular weight azides are considered especially hazardous and are avoided . Sodium azide poses a high explosion hazard when exposed to heat, rapidly decomposing to release nitrogen gas above the melting point (275 °C) .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The field of organic azides exploded with the discovery of Cu-catalyzed (3+2)-cycloadditions between organic azides and terminal alkynes .

properties

IUPAC Name

2-azido-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-9-7-3-5(10)8-4-1-2-4/h4H,1-3H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOAZUOIKDCJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-cyclopropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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